molecular formula C26H25FN4O B2390586 3-(4-ethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-3,4-dihydroquinazolin-4-one CAS No. 902482-04-6

3-(4-ethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-3,4-dihydroquinazolin-4-one

Cat. No.: B2390586
CAS No.: 902482-04-6
M. Wt: 428.511
InChI Key: ZVLWONYIUQLRJU-UHFFFAOYSA-N
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Description

3-(4-ethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the quinazolinone class. Quinazolinones are known for their diverse biological activities and are frequently encountered in medicinal chemistry due to their potential therapeutic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from commercially available precursors. One common method involves the cyclization of appropriate anilines with isatoic anhydride, followed by further functionalization to introduce the piperazine and fluorophenyl groups .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

3-(4-ethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while substitution reactions can introduce various substituents onto the aromatic rings .

Scientific Research Applications

3-(4-ethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-3,4-dihydroquinazolin-4-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including antitumor, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-ethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in disease processes or bind to receptors to modulate cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-ethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-3,4-dihydroquinazolin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

3-(4-ethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25FN4O/c1-2-19-7-11-22(12-8-19)31-25(32)23-5-3-4-6-24(23)28-26(31)30-17-15-29(16-18-30)21-13-9-20(27)10-14-21/h3-14H,2,15-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVLWONYIUQLRJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2N4CCN(CC4)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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